
6-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32661997 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The preparation of MFCD32661997 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving specific reagents and conditions . The preparation method is designed to be simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Analyse Chemischer Reaktionen
MFCD32661997 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound reacts with common reagents under specific conditions to form major products. For example, it can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives. Similarly, reduction reactions can be carried out using reducing agents to yield reduced forms of the compound. Substitution reactions involve the replacement of specific functional groups with other groups, resulting in different derivatives of MFCD32661997 .
Wissenschaftliche Forschungsanwendungen
MFCD32661997 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, the compound is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD32661997 is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of MFCD32661997 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth, differentiation, and apoptosis. The precise molecular targets and pathways involved in the action of MFCD32661997 are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
MFCD32661997 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. These compounds share some structural similarities but may differ in their chemical properties, reactivity, and applications. The unique features of MFCD32661997, such as its specific synthetic routes and reaction conditions, set it apart from other related compounds .
Eigenschaften
Molekularformel |
C8H4BrF5O |
|---|---|
Molekulargewicht |
291.01 g/mol |
IUPAC-Name |
1-(6-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H4BrF5O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2,7,15H |
InChI-Schlüssel |
LXTCOMXUTQAMMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)F)C(C(F)(F)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



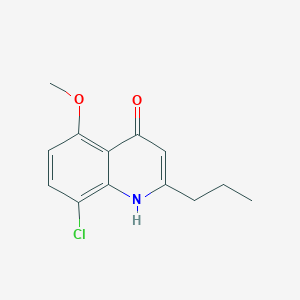
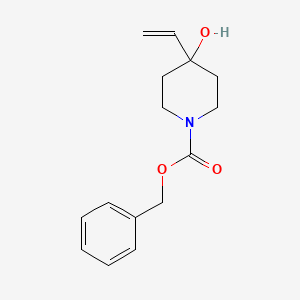

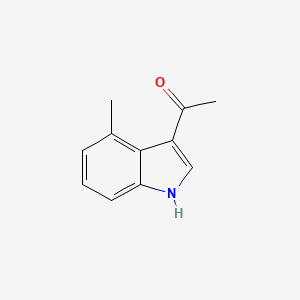
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
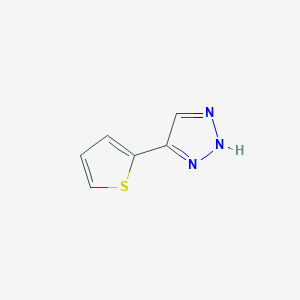
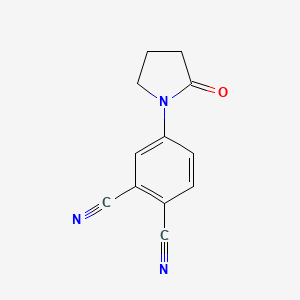
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)

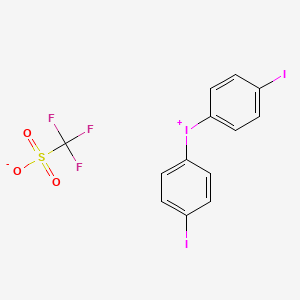
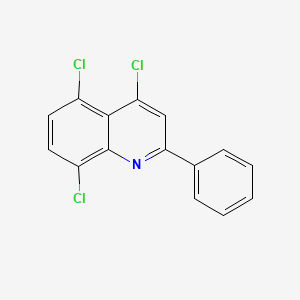
![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
